molecular formula C9H8O3 B1298868 Enol-phenylpyruvate CAS No. 5801-57-0

Enol-phenylpyruvate

Cat. No. B1298868
CAS RN: 5801-57-0
M. Wt: 164.16 g/mol
InChI Key: DEDGUGJNLNLJSR-VURMDHGXSA-N
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Description

Enol-phenylpyruvate belongs to the class of organic compounds known as phenylpyruvic acid derivatives . These are compounds containing a phenylpyruvic acid moiety, which consists of a phenyl group substituted at the second position by a pyruvic acid .


Synthesis Analysis

Phenylpyruvate Contributes to the Synthesis of Fragrant Benzenoid–Phenylpropanoids in Petunia × hybrida Flowers . The stimulation of the pathway via phenylpyruvate was achieved by transforming petunia with PheA∗, a gene encoding a bacterial feedback insensitive bi-functional chorismate mutase/prephenate dehydratase enzyme .


Molecular Structure Analysis

Enol-phenylpyruvate is a 2-hydroxy monocarboxylic acid that is the enol-form of phenylpyruvic acid, consisting of acrylic acid having a hydroxy substituent at the 2-position and a phenyl group at the 3-position .


Chemical Reactions Analysis

Enols are in equilibrium with the keto form (preferred), and the enolates themselves have resonance structures that place negative charge on oxygen .


Physical And Chemical Properties Analysis

Enol-phenylpyruvate has a density of 1.3±0.1 g/cm3, a boiling point of 343.7±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 62.0±3.0 kJ/mol and a flash point of 175.9±24.4 °C .

Mechanism of Action

Target of Action

Enol-phenylpyruvate, a derivative of phenylpyruvic acid , primarily targets the aminotransferase enzyme . This enzyme plays a crucial role in the transamination reaction, where it facilitates the conversion of phenylpyruvate to phenylalanine .

Mode of Action

The interaction of enol-phenylpyruvate with its target, the aminotransferase enzyme, results in the conversion of phenylpyruvate to phenylalanine . This reaction requires glutamate . The compound’s mode of action is thus centered around its ability to participate in these biochemical transformations.

Biochemical Pathways

Enol-phenylpyruvate is involved in the biosynthesis of phenolic compounds . It is converted to phenylalanine via a transamination reaction facilitated by the aminotransferase enzyme . Phenylalanine, in turn, serves as a precursor for thousands of vital and specialized compounds . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It is known that enol-phenylpyruvate is a component of several different foods , suggesting that it can be absorbed through dietary intake.

Result of Action

The primary result of enol-phenylpyruvate’s action is the production of phenylalanine . Phenylalanine is a vital component of proteins in all living organisms and serves as a precursor for thousands of additional metabolites . Therefore, the action of enol-phenylpyruvate contributes to the biosynthesis of a wide range of biologically important compounds.

Action Environment

The action of enol-phenylpyruvate can be influenced by various environmental factors. For instance, the compound has been detected in several different foods , suggesting that dietary intake can influence its availability in the body. Additionally, the metabolic pathways in which enol-phenylpyruvate participates may be influenced by factors such as stress .

Future Directions

Recent studies show gut microbiota-dependent metabolism of dietary phenylalanine into phenylacetic acid (PAA) is critical in phenylacetylglutamine (PAGln) production, a metabolite linked to atherosclerotic cardiovascular disease (ASCVD) . This suggests that understanding the role of Enol-phenylpyruvate in these processes could be a promising direction for future research .

properties

IUPAC Name

(Z)-2-hydroxy-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDGUGJNLNLJSR-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)O)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enol-phenylpyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Enol-phenylpyruvate

CAS RN

5801-57-0
Record name NSC280708
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Enol-phenylpyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions enol-phenylpyruvate as a potential biomarker influenced by the Schisandra chinensis-Acorus tatarinowii Schott (Sc-At) treatment. What is the significance of enol-phenylpyruvate being regulated towards a normal state in this context?

A: While the specific role of enol-phenylpyruvate in Alzheimer's disease is not fully elucidated in the study [], its identification as a core biomarker regulated by the Sc-At treatment suggests its potential involvement in the disease's metabolic pathways. The study found that Sc-At treatment brought enol-phenylpyruvate levels closer to those observed in healthy controls. This suggests that Sc-At might exert its therapeutic effects, in part, by modulating pathways where enol-phenylpyruvate plays a role. Further research is needed to understand the precise mechanism of action and the significance of this regulation for Alzheimer's disease progression.

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